2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol
Overview
Description
2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol is an organic compound that features a fluorobenzyl group, a nitro group, and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol typically involves the nitration of 4-fluorobenzyl alcohol followed by the addition of a propanediol moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzyl group without affecting the propanediol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using specialized equipment to handle the reactive intermediates safely. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-fluorobenzyl)-2-amino-1,3-propanediol, while substitution reactions can produce various fluorine-substituted derivatives.
Scientific Research Applications
2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorobenzyl group can interact with hydrophobic pockets in proteins, affecting their function. The propanediol moiety can enhance the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl alcohol
- 2-Fluorophenylacetyl carbinol
- 4-Fluorobenzylamine
Uniqueness
2-(4-Fluorobenzyl)-2-nitro-1,3-propanediol is unique due to the presence of both a nitro group and a propanediol moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2-nitropropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c11-9-3-1-8(2-4-9)5-10(6-13,7-14)12(15)16/h1-4,13-14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEGRTSDJHPPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)(CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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